
Clémastine
Vue d'ensemble
Description
La clémastine est un antagoniste H1 de l'histamine de première génération, communément connu pour ses propriétés antihistaminiques. Elle est utilisée pour soulager les symptômes associés à la rhinite allergique, tels que les éternuements, le nez qui coule et les démangeaisons des yeux. La this compound possède également des propriétés anticholinergiques, qui contribuent à ses effets de dessèchement et à ses effets secondaires sédatifs .
Applications De Recherche Scientifique
Clemastine has been explored for various scientific research applications:
Neurological Disorders: Clemastine has shown potential in promoting remyelination in multiple sclerosis and other central nervous system disorders.
Cancer Research: Studies have indicated that clemastine can target glioblastoma cell stemness, reducing the propagation of brain tumor-initiating cells.
Allergy Relief: Its primary use remains in treating symptoms of allergic rhinitis and other allergic conditions.
Mécanisme D'action
Target of Action
Clemastine is a selective histamine H1 antagonist . It binds to the histamine H1 receptor, thus blocking the action of endogenous histamine . This leads to temporary relief of the negative symptoms caused by histamine .
Mode of Action
Clemastine’s mode of action involves its interaction with its primary target, the histamine H1 receptor. By binding to this receptor, clemastine blocks the action of endogenous histamine . This results in a reduction of various physiological effects of histamine, including increased capillary permeability and dilatation, the formation of edema, the “flare” and “itch” response, and gastrointestinal and respiratory smooth muscle constriction .
Biochemical Pathways
Clemastine’s action affects several biochemical pathways. It has been shown to regulate CHRM1, p38 MAPK, ERK, mTOR, and Wnt/β-catenin signaling pathways in oligodendrocyte progenitor cells (OPCs), oligodendrocytes (OLs), microglia, and neurons . These pathways are involved in cell differentiation, inflammation, and apoptosis, among other processes .
Pharmacokinetics
Clemastine is rapidly absorbed from the gastrointestinal tract . It has a bioavailability of 39.2% . The drug is metabolized in the liver and has an elimination half-life of 21.3 hours . Excretion of clemastine is primarily renal . These pharmacokinetic properties influence the drug’s bioavailability and duration of action.
Result of Action
The molecular and cellular effects of clemastine’s action are diverse. It has been shown to attenuate the propagation and promote the differentiation of brain tumor-initiating cells (BTICs) . In addition, clemastine has been found to inhibit the release of eDNA during biofilm formation and decrease Staphylococcus aureus hemolytic activity . Furthermore, it has been demonstrated to have a protective effect on specific neurons and neuroglia .
Analyse Biochimique
Biochemical Properties
Clemastine acts as a selective histamine H1 receptor antagonist. By binding to the histamine H1 receptor, clemastine inhibits the action of endogenous histamine, which leads to the relief of allergic symptoms. The interaction between clemastine and the histamine H1 receptor is competitive, meaning that clemastine competes with histamine for binding to the receptor. This interaction prevents histamine from exerting its effects, such as increased capillary permeability, vasodilation, and smooth muscle contraction .
Cellular Effects
Clemastine affects various types of cells and cellular processes. It influences cell function by blocking histamine-induced responses in target cells. For example, in mast cells, clemastine inhibits the release of histamine and other inflammatory mediators, thereby reducing allergic reactions. Clemastine also affects cell signaling pathways by blocking the activation of histamine H1 receptors, which are involved in various cellular processes such as gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of clemastine involves its binding to the histamine H1 receptor. This binding prevents histamine from interacting with the receptor, thereby blocking the downstream signaling pathways that lead to allergic symptoms. Clemastine’s antagonistic action on the histamine H1 receptor results in the inhibition of histamine-induced effects, such as vasodilation, increased capillary permeability, and smooth muscle contraction. Additionally, clemastine’s anticholinergic effects are due to its ability to block muscarinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clemastine can change over time. Clemastine is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that clemastine can have sustained effects on cellular function, particularly in reducing allergic responses. The stability and degradation of clemastine can influence its efficacy over time. In vitro and in vivo studies have demonstrated that clemastine maintains its antihistamine activity for extended periods, but its effectiveness may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of clemastine vary with different dosages in animal models. At therapeutic doses, clemastine effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, clemastine can cause sedation, anticholinergic effects, and other toxic effects. Studies in animal models have shown that there is a threshold dose above which the adverse effects of clemastine become more pronounced. It is important to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
Clemastine is metabolized primarily in the liver. The metabolic pathways involve the cytochrome P450 enzyme system, particularly CYP2D6. Clemastine undergoes oxidative metabolism to form various metabolites, which are then excreted in the urine. The interaction of clemastine with metabolic enzymes can influence its pharmacokinetics and pharmacodynamics. The metabolic pathways of clemastine also play a role in its duration of action and potential drug interactions .
Transport and Distribution
Clemastine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, which contributes to its sedative effects. Clemastine is also distributed to various tissues, including the liver, kidneys, and lungs. The transport and distribution of clemastine are influenced by its lipophilicity and binding to plasma proteins. These factors affect the localization and accumulation of clemastine in different tissues .
Subcellular Localization
Clemastine’s subcellular localization is primarily in the cytoplasm and cell membrane, where it interacts with histamine H1 receptors and muscarinic acetylcholine receptors. The targeting of clemastine to specific cellular compartments is influenced by its chemical structure and post-translational modifications. The subcellular localization of clemastine affects its activity and function, particularly in blocking histamine-induced responses and exerting anticholinergic effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du fumarate de clémastine implique plusieurs étapes :
Matière de départ : Les N-méthyl-2-(2-éthoxy)pyrrolidines subissent une substitution par chloration pour former des N-méthyl-2-(2-chloroéthyl)pyrrolidines.
Réaction avec l'alcool : Les N-méthyl-2-(2-chloroéthyl)pyrrolidines réagissent avec l'alcool 1-(4-chlorophényl)-1-phényléthylique en présence de sodamide pour produire de la this compound racémique.
Formation du succinate de this compound : La this compound racémique est ensuite mise à réagir avec l'acide succinique pour former le succinate de this compound.
Purification : Le succinate de this compound est séparé dans l'acétone et l'eau avec de l'acide L-(+)-tartrique, suivi de l'ajout d'acide fumarique pour obtenir le fumarate de this compound brut.
Recristallisation : Le produit brut est recristallisé à l'aide d'une solution aqueuse d'acétone pour obtenir du fumarate de this compound pur
Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés grâce à des conditions de réaction et des techniques de purification optimisées.
Types de réactions :
Réactions de substitution : La this compound subit des réactions de substitution au cours de sa synthèse, en particulier la substitution par chloration.
Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques de la this compound ne soient pas souvent mises en évidence, sa structure permet des modifications potentielles par ces réactions.
Réactifs et conditions communs :
Agents de chloration : Utilisés dans l'étape initiale de substitution.
Sodamide : Facilite la réaction entre les N-méthyl-2-(2-chloroéthyl)pyrrolidines et l'alcool 1-(4-chlorophényl)-1-phényléthylique.
Acides : L'acide succinique et l'acide fumarique sont utilisés dans la formation et la purification du fumarate de this compound
Principaux produits :
Fumarate de this compound : Le produit principal obtenu par la voie de synthèse décrite.
4. Applications de la recherche scientifique
La this compound a été explorée pour diverses applications de la recherche scientifique :
Troubles neurologiques : La this compound a montré un potentiel pour promouvoir la remyélinisation dans la sclérose en plaques et d'autres troubles du système nerveux central.
Recherche sur le cancer : Des études ont indiqué que la this compound peut cibler la prolifération des cellules souches du glioblastome, réduisant ainsi la propagation des cellules initiatrices de tumeurs cérébrales.
Soulagement des allergies : Son utilisation principale reste le traitement des symptômes de la rhinite allergique et d'autres affections allergiques.
5. Mécanisme d'action
La this compound agit comme un antagoniste sélectif de l'histamine H1. En se liant au récepteur H1 de l'histamine, elle bloque l'action de l'histamine endogène, ce qui entraîne un soulagement temporaire des symptômes tels que les éternuements, les démangeaisons et le nez qui coule. La this compound présente également des effets anticholinergiques, qui contribuent à ses propriétés de dessèchement et de sédation .
Composés similaires :
Diphénhydramine : Un autre antihistaminique de première génération avec des effets sédatifs et anticholinergiques similaires.
Chlorphéniramine : Également un antihistaminique de première génération, mais avec moins d'effets sédatifs que la this compound.
Loratadine : Un antihistaminique de deuxième génération avec moins d'effets sédatifs.
Unicité de la this compound :
Comparaison Avec Des Composés Similaires
Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic effects.
Chlorpheniramine: Also a first-generation antihistamine, but with less sedative effects compared to clemastine.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Uniqueness of Clemastine:
Propriétés
IUPAC Name |
(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUSGIPVFPVBX-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022832 | |
| Record name | Clemastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clemastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (hydrogen fumarate formulation), 4.05e-04 g/L | |
| Record name | Clemastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clemastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clemastine is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
| Record name | Clemastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15686-51-8 | |
| Record name | Clemastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clemastine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clemastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clemastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLEMASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QN29S1ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clemastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C (hydrogen fumarate formulation) | |
| Record name | Clemastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clemastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


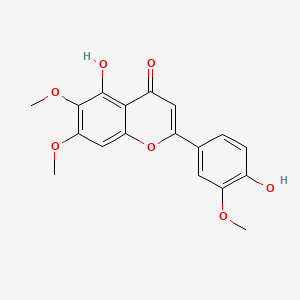

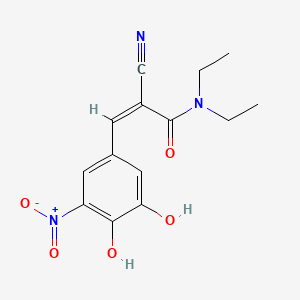
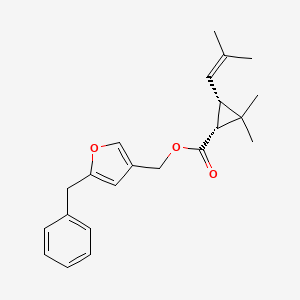

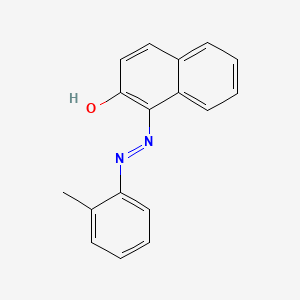
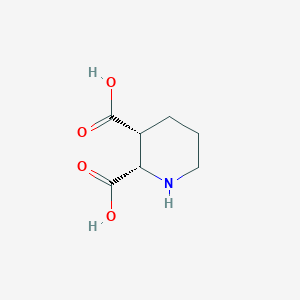
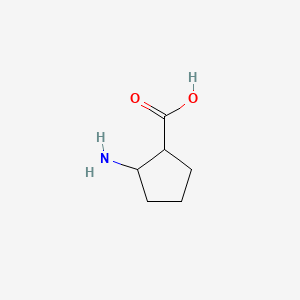

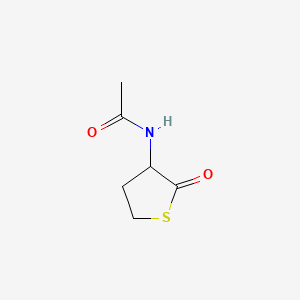



![(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)
